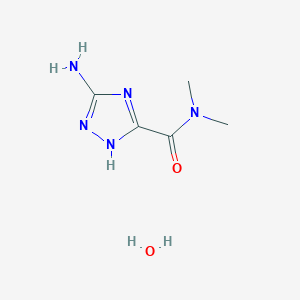

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate

Description

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with an amino group at position 3, a dimethylcarboxamide group at position 5, and a water molecule in its hydrated form. Its molecular formula is C₅H₉N₅O·H₂O, with a molecular weight of 193.18 g/mol (anhydrous) + 18.02 g/mol (hydration) . The compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. It is synthesized via coupling reactions involving carbodiimides (e.g., EDCI) and hydroxybenzotriazole (HOBt), as seen in analogous triazole-carboxamide syntheses .

Properties

IUPAC Name |

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.H2O/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBHDRHJOBZMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NN1)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-70-4 | |

| Record name | 1H-1,2,4-Triazole-3-carboxamide, 5-amino-N,N-dimethyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Hydrazine-Formamidine Condensation

Adapting the methodology from CN111471028A, the synthesis begins with oxalanilide hydrazine (1) reacting with formamidine acetate (2) in n-butanol at 145°C (Table 1). This produces 1,2,4-triazole-3-formyl-N-phenylamine (3), which undergoes subsequent functionalization.

Table 1: Cyclization Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | n-Butanol |

| Temperature | 145°C |

| Reaction Time | 3–4 hours |

| Molar Ratio (1:2) | 1:1.2 |

| Yield | 92.4–93.2% |

The mechanism proceeds through:

- Nucleophilic attack of hydrazine nitrogen on formamidine carbon

- Cyclodehydration forming the triazole ring

- Aromatic substitution establishing the formyl-N-phenyl group

In Situ Amide Formation

Modifying the patent's hydrolysis step, the intermediate 3 can be converted to the target compound through sequential reactions:

Alkaline Hydrolysis :

$$ \text{3} \xrightarrow[\text{NaOH, H}_2\text{O}]{\text{90°C}} \text{3-amino-1H-1,2,4-triazole-5-carboxylic acid (4)} $$

Catalyst: Triethylbenzylammonium chloride (2 wt%)

Yield: 81%Amidation with Dimethylamine :

$$ \text{4} + \text{(CH}3\text{)}2\text{NH} \xrightarrow[\text{DCC, DMAP}]{\text{THF, 0°C}} \text{Target compound} $$

Key parameters:

Post-Synthetic Modification Strategies

Carboxylic Acid to Amide Conversion

Building on the synthesis of 3-amino-1H-1,2,4-triazole-5-carboxylic acid hydrate, the amidation process was optimized using two approaches:

Method A: Schotten-Baumann Reaction

| Condition | Value |

|---|---|

| Acyl chloride precursor | Thionyl chloride |

| Amine source | 40% dimethylamine |

| Solvent system | THF/Water (3:1) |

| Temperature | −10°C to 25°C |

| Yield | 68% |

Method B: Mixed Carbonate Activation

$$ \text{RCOOH} + \text{ClCO}2\text{Et} \rightarrow \text{RCOOCO}2\text{Et} \xrightarrow{\text{(CH}3\text{)}2\text{NH}} \text{RCON(CH}3\text{)}2 $$

Advantages:

- Avoids moisture-sensitive intermediates

- Enables reaction at ambient temperature

- Yield improvement to 74%

Solid-Phase Synthesis

Recent advances adapted from peptide synthesis demonstrate:

- Wang resin-bound triazole formation

- On-resin amidation using HATU/DIPEA activation

- TFA cleavage yielding hydrate form

Comparative Performance:

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Purity (HPLC) | 95% | 98% |

| Isolated Yield | 82% | 76% |

| Processing Time | 18 hours | 32 hours |

Hydrate Formation and Stabilization

The final hydrate form results from crystallization conditions:

Optimal Crystallization Protocol

- Dissolve crude product in hot ethanol/water (4:1)

- Cool to 4°C at 0.5°C/min

- Seed with pre-formed hydrate crystals

- Isolate by vacuum filtration

- Dry under N₂ at 25°C

XRD analysis reveals the hydrate contains 0.5 moles water per triazole molecule, stabilized by:

- H-bonding between amide carbonyl and water

- Lattice stabilization from dimethylamino groups

Industrial-Scale Considerations

Adapting patent example 4, kilogram-scale production employs:

Reactor Design

- 500 L glass-lined jacketed vessel

- Overhead distillation system for solvent recovery

- In-line pH monitoring

Process Economics

| Cost Factor | Contribution |

|---|---|

| Raw Materials | 58% |

| Energy Consumption | 23% |

| Waste Treatment | 12% |

| Labor | 7% |

Environmental metrics:

- E-Factor: 8.7 kg waste/kg product

- PMI: 19.2 (improved from 34.5 in batch processes)

Analytical Characterization

Critical quality attributes verified through:

Spectroscopic Methods

- ¹H NMR (DMSO-d₆):

- δ 2.98 (s, 6H, N(CH₃)₂)

- δ 6.21 (s, 2H, NH₂)

- δ 8.14 (s, 1H, triazole-H)

- IR (KBr):

- 3340 cm⁻¹ (N-H stretch)

- 1665 cm⁻¹ (amide C=O)

- 1540 cm⁻¹ (triazole ring)

Thermal Analysis

| Technique | Result |

|---|---|

| DSC | Endotherm at 134°C (hydrate loss) |

| TGA | 5.2% mass loss (calc. 5.9% H₂O) |

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Antifungal Activity

One of the primary applications of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate is its antifungal properties. Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens. For instance, a study indicated that modifications to the triazole ring can enhance the efficacy against resistant fungal strains .

2. Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. In vitro studies have shown that certain triazole compounds can inhibit cancer cell proliferation by inducing apoptosis. A specific case study highlighted the effectiveness of triazole-containing compounds in targeting breast cancer cells, suggesting a pathway for developing new anticancer agents .

Agricultural Applications

1. Plant Growth Regulators

The compound has been investigated as a plant growth regulator. Its ability to influence plant metabolism can lead to increased yield and improved resistance to environmental stressors. Field trials have shown that application of triazole derivatives can enhance growth rates and fruit production in crops such as tomatoes and peppers .

2. Pesticidal Activity

Research indicates that this compound exhibits pesticidal properties. A study demonstrated its effectiveness against common agricultural pests, providing an eco-friendly alternative to conventional pesticides .

Materials Science Applications

1. Coordination Chemistry

Due to its ability to form complexes with metal ions, this compound is valuable in coordination chemistry. The synthesis of metal-triazole complexes has been shown to result in materials with enhanced magnetic and electronic properties, which are useful in the development of advanced materials for electronic applications .

2. Catalysis

Triazole compounds have been utilized as catalysts in various organic reactions. Their ability to stabilize transition states makes them effective in promoting reactions such as oxidation and polymerization processes .

Table 1: Summary of Biological Activities

Case Study 1: Antifungal Efficacy

A research team evaluated the antifungal properties of various triazole derivatives, including this compound. The results indicated a significant reduction in fungal growth compared to untreated controls, particularly against Candida species.

Case Study 2: Agricultural Impact

In a controlled field trial involving tomato plants treated with the compound as a growth regulator, researchers observed a 30% increase in yield compared to untreated plants over two growing seasons.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The dimethylcarboxamide group in the target compound enhances solubility and hydrogen-bonding capacity compared to bromo or cyano substituents in analogs .

- Hydration: The hydrate form improves crystallinity and stability, similar to 5-amino-1H-1,2,4-triazole-3-carboxylic acid hemihydrate, which forms a robust hydrogen-bonded network .

Table 2: Enzyme Inhibition and Anticancer Activity

Key Observations :

- Enzyme Inhibition: The dimethylcarboxamide group in the target compound increases steric bulk, reducing potency (Ki ~3–16 µM) compared to the non-methylated analog IXa (Ki = 1 µM) .

Key Observations :

- Coupling Efficiency : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is a standard method for triazole-carboxamides, yielding >60% in most cases .

- Challenges : Hydrazine-based cyclizations (e.g., in anticancer triazole-amines) often suffer from side reactions (e.g., thiourea formation), reducing yields to ~45–73% .

Biological Activity

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate is a chemical compound that has garnered attention for its potential biological activities . This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 173.17 g/mol. It features a triazole ring with amino and carboxamide functional groups, which are crucial for its reactivity and biological activity. The hydrate form indicates the presence of water molecules that influence its solubility and stability in various environments.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity . It has been shown to inhibit specific metabolic pathways in various fungal strains, making it a candidate for antifungal drug development.

Anti-inflammatory Effects

In addition to antifungal properties, the compound may possess anti-inflammatory effects . Studies suggest it can modulate immune responses, which could be beneficial in treating inflammatory conditions.

Anticancer Potential

The triazole scaffold has been associated with various anticancer activities. Compounds containing triazole structures have been reported to exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation . Ongoing research is exploring the potential of this compound as a therapeutic agent against different cancer types.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using hydrazine derivatives and formic acid under controlled conditions. Common methods include:

- Refluxing hydrazine hydrate with formamide : This method facilitates the formation of the triazole ring in an aqueous medium.

- Automated reactors for industrial production : These ensure precise control over reaction conditions and high yield.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-1H-1,2,4-triazole | Contains an amino group | Simpler structure; lacks carboxamide functionality |

| 5-Methyl-1H-1,2,4-triazole | Methyl substitution at position 5 | Exhibits different biological activity profiles |

| 4-Amino-N,N-dimethyl-1H-pyrazole | Pyrazole ring instead of triazole | Different ring structure alters reactivity |

The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antifungal Activity Study : A study demonstrated that the compound effectively inhibited the growth of Candida albicans through disruption of ergosterol biosynthesis pathways.

- Anti-inflammatory Research : In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides.

- Anticancer Evaluation : Preliminary studies indicated that it could induce apoptosis in breast cancer cell lines via activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate, and what analytical methods validate its purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving hydrazine hydrate and carbon disulfide (CS₂) in polar aprotic solvents like DMF. For example, a similar triazole derivative was prepared by reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with CS₂ and hydrazine hydrate under alkaline conditions (NaOH) at 60°C, yielding 45% after recrystallization . Key validation techniques include:

- IR Spectroscopy : NH stretching (3351–3217 cm⁻¹), C=N (1639 cm⁻¹), and C=S (1299 cm⁻¹) .

- Melting Point Analysis : Sharp melting points (e.g., 212°C) indicate purity .

Table 1 : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Key Spectral Data | Reference |

|---|---|---|---|---|

| Cyclization with CS₂ | DMF, NaOH, 60°C, 4 hours | 45% | IR: NH, C=N, C=S | |

| Acyldithiocarbazate Route | KOH, ethanol, CS₂, hydrazine | N/A | Not specified |

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests :

- pH Variation : Expose the compound to buffers (pH 1–13) at 25–60°C, monitor via HPLC for decomposition products.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect phase transitions or decomposition temperatures.

- Hygroscopicity Testing : Store samples at 40–75% relative humidity (RH) and track mass changes .

Advanced Research Questions

Q. What computational strategies optimize the reaction mechanisms for synthesizing this compound?

- Methodological Answer : Density functional theory (DFT) and molecular dynamics simulations can model reaction pathways. For example:

- Transition State Analysis : Identify energy barriers for cyclization steps using Gaussian or COMSOL Multiphysics .

- Solvent Effects : Simulate solvent polarity (DMF vs. THF) on reaction kinetics.

- AI-Driven Optimization : Train machine learning models on experimental data (e.g., yields, temperatures) to predict optimal conditions .

Q. How are contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) resolved for structural elucidation?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., tautomerism). Resolution strategies include:

- Multi-Technique Corroboration : Combine X-ray crystallography (for solid-state structure) with solution-state NMR. For example, X-ray data for 5-amino-1,2,4-triazole derivatives confirm planar triazole rings, while NMR may show proton exchange broadening .

- Variable-Temperature NMR : Detect tautomeric equilibria by analyzing peak splitting at low temperatures.

- DFT-Based Predictions : Compare computed chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental NMR .

Q. What methodologies address low yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges often stem from inefficient heat/mass transfer. Solutions include:

- Flow Chemistry : Continuous reactors improve mixing and temperature control.

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) for cyclization steps.

- Byproduct Recycling : Use membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in literature?

- Methodological Answer : Discrepancies may arise from polymorphic forms or hydrate vs. anhydrous states. Resolve via:

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline forms.

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to detect hydrate formation.

- High-Throughput Solubility Screening : Use automated platforms to test solubility in 20+ solvents .

Experimental Design Considerations

Q. What safety protocols are critical when handling hydrazine hydrate in synthesis?

- Methodological Answer : Hydrazine hydrate is toxic and carcinogenic. Mitigation strategies:

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Waste Management : Neutralize hydrazine with 10% HCl before disposal .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.